1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(2,4-Difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core fused at positions 4 and 3 (pyrazolo[4,3-c]quinoline). The molecule is substituted at position 1 with a 2,4-difluorophenyl group, at position 8 with a methoxy group, and at position 3 with a phenyl group. Pyrazoloquinolines are of interest due to their diverse applications, including as fluorescent materials in OLEDs and as pharmacophores in drug discovery .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-16-8-9-20-17(12-16)23-18(13-26-20)22(14-5-3-2-4-6-14)27-28(23)21-10-7-15(24)11-19(21)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOOOTYOFJKUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization with an appropriate quinoline precursor, often involving a Friedländer synthesis.
Introduction of Fluorine and Methoxy Groups: The final steps involve the introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring and a methoxy group at the 8 position of the quinoline ring. This can be done using electrophilic fluorination reagents and methoxylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline moiety undergoes oxidation under controlled conditions. For example:
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Quinoline N-oxide formation : Treatment with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) converts the quinoline nitrogen into an N-oxide, enhancing electrophilicity for subsequent functionalization .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C → RT, 6h | Pyrazolo[4,3-c]quinoline N-oxide |
Reduction Reactions
Reduction typically targets the quinoline ring or substituents:
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Quinoline ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the quinoline ring to a tetrahydroquinoline derivative, modulating planarity and biological activity .
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Defluorination : Nickel-based catalysts under hydrogenation conditions may partially reduce C–F bonds in the difluorophenyl group .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Ring hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 24h | 1,2,3,4-Tetrahydro derivative |
Substitution Reactions
The electron-withdrawing difluorophenyl group facilitates nucleophilic aromatic substitution (NAS):
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Fluorine displacement : Methoxy or amine groups replace fluorine atoms under basic conditions. For instance, treatment with NaOMe/MeOH substitutes fluorine with methoxy .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| NAS at C4-F | NaOMe, MeOH, reflux, 12h | 1-(2-fluoro-4-methoxyphenyl) derivative |
Functionalization of the Methoxy Group
The 8-methoxy group undergoes demethylation or acts as a directing group:
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Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl, enabling further derivatization (e.g., phosphorylation) .
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Electrophilic substitution : Directed by the methoxy group, bromination or nitration occurs at the C5 position of the quinoline core .
Cyclization and Multicomponent Reactions
Pyrazoloquinolines participate in cycloadditions and multicomponent reactions to form fused heterocycles:
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Pictet–Spengler reaction : Reacts with aldehydes and amines to generate tetrahydro-β-carboline analogs .
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Friedländer condensation : With ketones, forms extended polycyclic systems .
Biological Activity and Mechanistic Insights
While not a direct reaction, interactions with biological targets inform reactivity:
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Kinase inhibition : The compound inhibits EGFR kinase (IC₅₀ ~0.07 μM) by binding to the ATP pocket via hydrogen bonding with the quinoline nitrogen .
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Anti-angiogenic effects : Methoxy and fluorophenyl groups enhance π-stacking with vascular endothelial growth factor (VEGF) receptors .
Key Reaction Data Table
| Reaction Type | Key Reagents/Conditions | Applications |
|---|---|---|
| Oxidation | mCPBA, KMnO₄ | N-Oxide synthesis for drug candidates |
| Reduction | H₂/Pd-C, Ni catalysts | Bioactivity modulation |
| Nucleophilic substitution | NaOMe, amines | SAR studies for antimicrobial agents |
| Demethylation | BBr₃ | Hydroxyl intermediate for conjugation |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Efficacy
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- HeLa (Cervical Cancer)
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12 |
| A549 | 10 |
| HeLa | 8 |
These results indicate that structural modifications can enhance the anticancer activity of the compound, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The compound has also shown potential in anti-inflammatory applications. Studies suggest that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Mechanism of Action :
- Inhibition of iNOS : Reduces NO production.
- Inhibition of COX-2 : Decreases prostaglandin synthesis.
Case Study: Inhibition of NO Production
In experiments involving RAW 264.7 macrophage cells:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These findings suggest that the compound could be developed as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Emerging studies indicate that pyrazolo[4,3-c]quinolines may possess antimicrobial properties against various pathogens. The exact mechanism is still under investigation, but preliminary results show inhibition against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is influenced by their structural features. The presence of electron-withdrawing groups, such as fluorine and chlorine on the phenyl rings, enhances their biological potency. Conversely, bulky substituents may hinder efficacy due to steric effects.
Biological Activity
1-(2,4-Difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The compound is derived from pyrazole derivatives, which are known for their broad pharmacological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoloquinolines. For instance, compounds with similar structures have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.36 |
| Compound B | HCT116 | 1.8 |
| This compound | A375 | TBD |
The specific compound under review has been noted for its ability to inhibit cell proliferation in human tumor cell lines, indicating a mechanism that may involve apoptosis and cell cycle arrest .
Antiviral Activity
The compound's structural analogs have been investigated for antiviral properties, particularly against HIV. Pyrazoloquinolines have demonstrated inhibitory effects on viral replication by targeting specific kinases involved in the viral life cycle . This suggests that this compound may possess similar antiviral capabilities.
The mechanism of action for compounds in this class often involves inhibition of cyclin-dependent kinases (CDKs). Inhibitors targeting CDK2 and CDK9 have shown promise in disrupting cancer cell proliferation pathways. The compound's ability to selectively inhibit these kinases could explain its anticancer effects .
Case Studies
Several case studies have documented the effects of pyrazoloquinolines on cancer treatment:
- Case Study 1 : A study demonstrated that a related pyrazoloquinoline derivative significantly reduced tumor size in xenograft models by inducing apoptosis through the activation of pro-apoptotic factors.
- Case Study 2 : Another investigation reported that a structurally similar compound exhibited potent antiviral activity against HIV-infected cells, with a notable reduction in viral load.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazoloquinoline derivatives:
Key Observations:
Scaffold Variations: Pyrazolo[4,3-c]quinolines (target compound) differ from pyrazolo[3,4-b]quinolines in ring fusion, altering conjugation and planarity. For example, the pyrazolo[3,4-b] scaffold in F6 and 1,3-diphenyl-8-trifluoromethyl derivatives is associated with stronger fluorescence and OLED utility .
Substituent Effects: Position 1: The 2,4-difluorophenyl group in the target compound may enhance lipophilicity compared to 4-fluorophenyl () or 3-chlorophenyl (). Position 8: Methoxy (target) vs. ethoxy () affects electron-donating capacity and steric bulk, influencing solubility and binding interactions. Position 3: Phenyl (target) vs.
Biological Activity :
- Chlorine () and trifluoromethyl () substituents correlate with cytotoxicity and electronic modulation, respectively. The target compound’s methoxy group may offer a balance between bioavailability and metabolic stability.
Synthetic Routes: The target compound’s synthesis likely involves Friedel-Crafts reactions (as in ) or cyclization of dichloroquinoline precursors (), whereas trifluoromethyl derivatives require specialized halogenation steps ().
Research Findings and Data
Spectral and Physical Properties:
- IR Spectroscopy : Methoxy groups in the target compound exhibit C–O stretching at ~1250 cm⁻¹, while carbonyl groups (absent here) typically absorb at ~1660 cm⁻¹ in related intermediates .
- Molecular Weight : The target compound (415.40 g/mol) is heavier than ethoxy analogs (e.g., 307.33 g/mol in ) due to its difluorophenyl and methoxy substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
